7'-(cinnamyloxy)-8-methoxy-8'-methyl-2H,2'H-[3,4'-bichromene]-2,2'-dione
Description
7'-(Cinnamyloxy)-8-methoxy-8'-methyl-2H,2'H-[3,4'-bichromene]-2,2'-dione is a dimeric coumarin derivative featuring a bichromene scaffold. Its structure includes:
Properties
Molecular Formula |
C29H22O6 |
|---|---|
Molecular Weight |
466.5 g/mol |
IUPAC Name |
4-(8-methoxy-2-oxochromen-3-yl)-8-methyl-7-[(E)-3-phenylprop-2-enoxy]chromen-2-one |
InChI |
InChI=1S/C29H22O6/c1-18-24(33-15-7-10-19-8-4-3-5-9-19)14-13-21-22(17-26(30)34-27(18)21)23-16-20-11-6-12-25(32-2)28(20)35-29(23)31/h3-14,16-17H,15H2,1-2H3/b10-7+ |
InChI Key |
QPWIIRVHPNAKSK-JXMROGBWSA-N |
Isomeric SMILES |
CC1=C(C=CC2=C1OC(=O)C=C2C3=CC4=C(C(=CC=C4)OC)OC3=O)OC/C=C/C5=CC=CC=C5 |
Canonical SMILES |
CC1=C(C=CC2=C1OC(=O)C=C2C3=CC4=C(C(=CC=C4)OC)OC3=O)OCC=CC5=CC=CC=C5 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7’-(cinnamyloxy)-8-methoxy-8’-methyl-2H,2’H-[3,4’-bichromene]-2,2’-dione typically involves multiple steps. One common method is the Claisen rearrangement of 7-cinnamyloxy derivatives of 3-methoxyflavone, 4-methylcoumarin, and isoflavone . This reaction is carried out by refluxing the starting materials with potassium carbonate in acetone, followed by further reactions to introduce the methoxy and methyl groups.
Industrial Production Methods
Industrial production of this compound may involve optimizing the Claisen rearrangement process to achieve higher yields and purity. This can be done by using advanced techniques such as microwave-assisted synthesis, which significantly reduces reaction time and improves efficiency .
Chemical Reactions Analysis
Types of Reactions
7’-(cinnamyloxy)-8-methoxy-8’-methyl-2H,2’H-[3,4’-bichromene]-2,2’-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or other reduced forms.
Substitution: The cinnamyloxy and methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols in the presence of catalysts.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols.
Scientific Research Applications
7’-(cinnamyloxy)-8-methoxy-8’-methyl-2H,2’H-[3,4’-bichromene]-2,2’-dione has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a potential candidate for studying enzyme interactions and biological pathways.
Mechanism of Action
The mechanism of action of 7’-(cinnamyloxy)-8-methoxy-8’-methyl-2H,2’H-[3,4’-bichromene]-2,2’-dione involves its interaction with molecular targets such as enzymes or receptors. The cinnamyloxy and methoxy groups play a crucial role in binding to these targets, leading to various biochemical effects. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest that the compound may inhibit certain enzymes or disrupt cellular processes .
Comparison with Similar Compounds
Structural Analogues of Bichromene Derivatives
The following table summarizes key structural and physicochemical differences:
*Estimated based on structural similarity.
Key Differences and Implications
Substituent Effects
- Cinnamyloxy vs. Smaller Esters/Ethers : The cinnamyloxy group in the target compound introduces greater steric bulk compared to cyclopropanecarboxylate () or acetate (). This may reduce solubility in polar solvents but enhance binding to hydrophobic biological targets .
- Methoxy/Methyl vs.
- Comparison with Triumbelletin: Triumbelletin () shares a bichromene-dione core but lacks the methyl and cinnamyloxy substituents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
